
Fmoc-L-Cys(Aapam)-OH
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Overview
Description
Fmoc-L-Cys(Aapam)-OH: is a modified amino acid derivative used extensively in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of L-cysteine, with an additional protecting group, Aapam, on the thiol group. This dual protection is crucial for the selective synthesis of peptides, allowing for precise control over the chemical reactions involved.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Cys(Aapam)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the Fmoc-protected amino acid to a resin. The Fmoc group is then removed using a base such as piperidine, exposing the amino group for subsequent coupling reactions. The Aapam group is introduced to protect the thiol group of cysteine, preventing unwanted side reactions during peptide elongation .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions: Fmoc-L-Cys(Aapam)-OH undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfide bonds, which are crucial for the structural stability of peptides and proteins.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides under basic conditions
Major Products Formed:
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Functionalized cysteine derivatives
Scientific Research Applications
Chemistry: Fmoc-L-Cys(Aapam)-OH is widely used in the synthesis of complex peptides and proteins. Its dual protection allows for selective deprotection and functionalization, facilitating the synthesis of peptides with multiple disulfide bonds .
Biology: In biological research, this compound is used to study protein folding and stability. The ability to form and break disulfide bonds is crucial for understanding the structural dynamics of proteins .
Medicine: The compound is used in the development of peptide-based therapeutics. Its ability to form stable disulfide bonds makes it ideal for designing peptides with enhanced stability and bioactivity .
Industry: this compound is employed in the production of peptide-based materials, such as hydrogels and nanofibers, which have applications in drug delivery and tissue engineering .
Mechanism of Action
The primary mechanism of action of Fmoc-L-Cys(Aapam)-OH involves the formation and cleavage of disulfide bonds. The thiol group of cysteine can form disulfide bonds with other cysteine residues, stabilizing the three-dimensional structure of peptides and proteins. This process is reversible, allowing for dynamic changes in protein conformation .
Comparison with Similar Compounds
Fmoc-L-Cys(Trt)-OH: Another cysteine derivative with a trityl protecting group on the thiol group.
Fmoc-L-Cys(Acm)-OH: Contains an acetamidomethyl protecting group on the thiol group.
Fmoc-L-Cys(StBu)-OH: Features a tert-butylthio protecting group on the thiol group
Uniqueness: Fmoc-L-Cys(Aapam)-OH is unique due to the specific properties of the Aapam protecting group, which offers distinct advantages in terms of stability and ease of removal compared to other protecting groups. This makes it particularly useful in the synthesis of peptides with complex disulfide bond patterns .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[[[2-[4-(prop-2-enoxycarbonylamino)phenyl]acetyl]amino]methylsulfanyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O7S/c1-2-15-40-30(38)33-21-13-11-20(12-14-21)16-28(35)32-19-42-18-27(29(36)37)34-31(39)41-17-26-24-9-5-3-7-22(24)23-8-4-6-10-25(23)26/h2-14,26-27H,1,15-19H2,(H,32,35)(H,33,38)(H,34,39)(H,36,37)/t27-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTAPVNFMRNJLH-MHZLTWQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1=CC=C(C=C1)CC(=O)NCSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NC1=CC=C(C=C1)CC(=O)NCSC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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